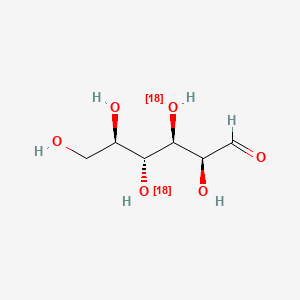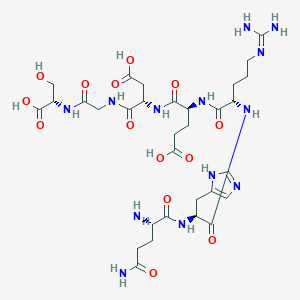
Cox-2-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-19 is a selective cyclooxygenase-2 (COX-2) inhibitor. Cyclooxygenase-2 is an enzyme that plays a significant role in the inflammatory process and is also implicated in various types of cancer. Selective COX-2 inhibitors, such as this compound, have been developed to reduce inflammation and pain without the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 enzymes .
Preparation Methods
The synthesis of Cox-2-IN-19 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include optimization of reaction conditions, scaling up of the synthesis process, and purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Cox-2-IN-19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
Cox-2-IN-19 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of COX-2 and its effects on various biochemical pathways. In biology and medicine, this compound is investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and other conditions associated with COX-2 overexpression. Additionally, this compound is used in the development of new drugs and therapeutic strategies targeting COX-2 .
Mechanism of Action
Cox-2-IN-19 exerts its effects by selectively inhibiting the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain. The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways that mediate the inflammatory response .
Comparison with Similar Compounds
Cox-2-IN-19 is compared with other selective COX-2 inhibitors such as celecoxib, rofecoxib, and etoricoxib. While all these compounds share the common mechanism of selectively inhibiting COX-2, this compound may have unique properties in terms of its potency, selectivity, and pharmacokinetic profile. Similar compounds include celecoxib, rofecoxib, etoricoxib, and other selective COX-2 inhibitors that have been developed for therapeutic use .
Properties
Molecular Formula |
C18H18N4O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxy-4-methoxyphenyl)methylideneamino]-3-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O2S/c1-12-3-5-13(6-4-12)9-17-20-21-18(25)22(17)19-11-14-7-8-15(24-2)10-16(14)23/h3-8,10-11,23H,9H2,1-2H3,(H,21,25)/b19-11+ |
InChI Key |
BEVVFCDOESEQJE-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)OC)O |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NNC(=S)N2N=CC3=C(C=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)




![(2S)-10-[[5-chloro-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]pyrimidin-4-yl]amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one](/img/structure/B12398597.png)





